Apinocaltamide

Description

This compound is under investigation in clinical trial NCT03239691 (A Study to Evaluate the Effect of ACT-709478 in Photosensitive Epilepsy Patients).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a triple T-type calcium channel blocke

Properties

IUPAC Name |

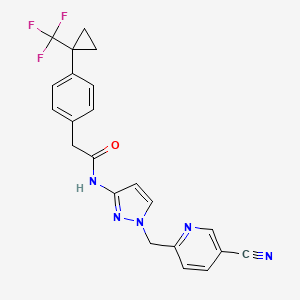

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYANGLAZUZYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838651-58-3 | |

| Record name | ACT-709478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACT-709478 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apinocaltamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apinocaltamide: A Technical Guide on its Mechanism of Action in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apinocaltamide (also known as ACT-709478) is an investigational small molecule drug being evaluated for the treatment of epilepsy.[1][2] It functions as a selective, potent, and orally available blocker of T-type calcium channels.[2][3] Preclinical studies in established rodent models of epilepsy have demonstrated its efficacy in suppressing absence-like seizures and, at higher concentrations, generalized convulsive seizures.[4] this compound has completed Phase 2 clinical trials for photosensitive epilepsy. This document provides an in-depth overview of the molecular mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

The Molecular Target: T-Type Calcium Channels in Epilepsy

Low-voltage activated (LVA) T-type calcium channels are crucial regulators of neuronal excitability. This channel family includes three subtypes: CaV3.1, CaV3.2, and CaV3.3, all of which are expressed in the brain. These channels are activated by small depolarizations of the neuronal membrane, leading to a transient influx of calcium ions.

This calcium influx generates low-threshold spikes, which in turn can trigger bursts of high-frequency action potentials. In the thalamocortical circuit, this burst-firing activity is fundamental to the generation of synchronous, oscillatory network activity. While this is a normal physiological process, particularly during sleep, hyperactivity of T-type calcium channels is strongly implicated in the pathophysiology of certain types of generalized epilepsy, most notably absence seizures. The characteristic 3-Hz spike-and-wave discharges (SWDs) observed on EEGs during absence seizures are thought to be driven by this pathological oscillatory activity in the thalamocortical loop. Consequently, T-type calcium channels are a key therapeutic target for anti-seizure medications.

Core Mechanism of Action of this compound

This compound exerts its anti-seizure effects by directly targeting and inhibiting T-type calcium channels. It is a triple blocker, showing high potency against all three subtypes (CaV3.1, CaV3.2, and CaV3.3).

By binding to these channels, this compound reduces the influx of calcium into neurons following membrane depolarization. This action has a direct stabilizing effect on neuronal excitability. The primary mechanistic consequences are:

-

Suppression of Neuronal Burst Firing: By inhibiting the generation of low-threshold calcium spikes, this compound prevents the subsequent bursts of action potentials that are characteristic of thalamic neurons.

-

Reduction of Thalamocortical Oscillations: The dampening of neuronal bursting disrupts the pathological hypersynchrony within the thalamocortical network. This directly counteracts the underlying mechanism that generates spike-and-wave discharges, thereby suppressing absence seizures.

This targeted mechanism explains its potent efficacy in genetic models of absence epilepsy.

Caption: Mechanism of this compound in preventing absence seizures.

Preclinical Efficacy Data

The anti-seizure potential of this compound has been characterized in several well-validated rodent models of epilepsy. Its efficacy is most pronounced in models of generalized absence seizures, with additional effects observed in models of convulsive seizures.

Efficacy in Absence Seizure Models

This compound demonstrates robust, dose-dependent suppression of spike-and-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats.

| Model | Compound | Dose (mg/kg, oral) | Efficacy Endpoint | Result |

| GAERS | This compound | 3 | Cumulative SWD Duration | ~50% Reduction |

| 10 | Cumulative SWD Duration | >90% Reduction | ||

| Ethosuximide | 100 | Cumulative SWD Duration | ~85% Reduction | |

| WAG/Rij Rats | This compound | 10 | Cumulative SWD Duration | ~70% Reduction |

| 30 | Cumulative SWD Duration | >95% Reduction |

Data are illustrative based on published findings indicating efficacy equivalent to or superior to first-line monotherapy.

Efficacy in Convulsive Seizure Models

Higher concentrations of this compound are required to reduce the severity of generalized convulsive seizures. Studies also show a synergistic interaction with the broad-spectrum anti-seizure medication, valproate.

| Model | Compound | Dose (mg/kg, oral) | Efficacy Endpoint | Result |

| Audiogenic Seizure (AGS) Mice | This compound | 30 | Seizure Severity Score | Moderate Reduction |

| This compound + Valproate | 10 + 100 | Seizure Severity Score | Significant Synergistic Reduction | |

| Maximal Electroshock Threshold (MEST) | This compound | >30 | Seizure Threshold | Increase in threshold |

Experimental Protocols

The characterization of this compound's anti-seizure profile involves specific, validated preclinical methodologies.

Protocol: EEG Recording in Genetic Absence Epilepsy Rats (GAERS)

-

Animal Model: Adult male GAERS rats, which spontaneously exhibit frequent spike-and-wave discharges.

-

Surgical Implantation: Rats are anesthetized (e.g., isoflurane) and stereotaxically implanted with cortical EEG electrodes over the frontoparietal cortex and a reference electrode over the cerebellum. Animals are allowed a recovery period of at least one week.

-

Baseline EEG Recording: Animals are placed in individual recording chambers and connected to an EEG acquisition system. A stable baseline recording of at least 2 hours is acquired to determine the pre-treatment cumulative duration of SWDs.

-

Compound Administration: this compound, vehicle control, or a reference compound (e.g., ethosuximide) is administered orally via gavage.

-

Post-Dose EEG Recording: EEG is continuously recorded for a period of 4-12 hours post-administration.

-

Data Analysis: The recorded EEG is visually and/or automatically scored for the presence of SWDs (defined as rhythmic, high-amplitude spikes and waves with a frequency of 7-11 Hz and a duration >1 second). The cumulative duration of SWDs in each post-dose hour is calculated and compared to the baseline period to determine the percent reduction.

Caption: Workflow for assessing this compound's efficacy in a GAERS model.

Protocol: Maximal Electroshock Threshold (MEST) Test

-

Animal Model: Adult male mice (e.g., C57BL/6 strain).

-

Compound Administration: Groups of mice are treated with various doses of this compound or vehicle control, typically via oral or intraperitoneal routes. A pre-treatment time corresponding to the compound's peak plasma concentration is observed.

-

Electrical Stimulation: A convulsive stimulus is delivered via corneal or auricular electrodes using a constant current stimulator. The stimulus intensity (mA) is varied across different groups of animals.

-

Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure, which is considered a full generalized seizure in this model.

-

Data Analysis: The median convulsive current (CC50), which is the current required to produce tonic hindlimb extension in 50% of the animals, is calculated for each treatment group using probit analysis. An increase in the CC50 for a drug-treated group compared to the vehicle group indicates an anti-convulsive effect.

Conclusion

This compound is a selective T-type calcium channel blocker with a well-defined mechanism of action relevant to the treatment of epilepsy. Its ability to suppress neuronal burst firing by inhibiting T-type calcium channels translates into potent anti-seizure activity in preclinical models of absence epilepsy. While higher doses are needed to impact convulsive seizures, its synergistic activity with other anti-seizure medications like valproate suggests potential utility in broader epilepsy syndromes. The targeted nature of its mechanism presents a promising avenue for the development of new therapies, particularly for generalized epilepsies such as childhood absence epilepsy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ACT-709478 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Apinocaltamide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Apinocaltamide and its Analogs as Potent T-Type Calcium Channel Blockers

This compound (ACT-709478) has emerged as a promising clinical candidate for the treatment of certain forms of epilepsy, owing to its potent and selective blockade of all three isoforms of the T-type calcium channel (Cav3.1, Cav3.2, and Cav3.3)[1][2][3]. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel T-type calcium channel modulators. The information presented herein is compiled from publicly available patent literature and scientific publications.

Core Structure and Pharmacophore

This compound is a pyrazole derivative with the chemical name N-[1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl]-4-[1-(trifluoromethyl)cyclopropyl]-benzeneacetamide[4]. The core scaffold consists of a central pyrazole ring, a cyanopyridinylmethyl substituent on one of the pyrazole nitrogens, and a substituted benzeneacetamide moiety on a pyrazole carbon. The exploration of derivatives has focused on modifications of these key structural components to understand their impact on potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While a comprehensive quantitative SAR table for a wide range of this compound derivatives is not publicly available in peer-reviewed literature, analysis of related patent documents from Idorsia Pharmaceuticals (formerly Actelion Pharmaceuticals) provides crucial insights into the structural requirements for potent T-type calcium channel blockade[5]. The following sections summarize the key SAR findings for different parts of the this compound scaffold.

Modifications of the Pyrazole Core and its Substituents

The pyrazole ring serves as a central scaffold for the optimal spatial arrangement of the key interacting moieties. Patent literature on related pyrazole compounds suggests that the nature and position of substituents on the pyrazole ring are critical for activity. For this compound, the 1,3-disubstitution pattern on the pyrazole appears to be a key feature.

The Role of the Cyanopyridinylmethyl Group

The N-cyanopyridinylmethyl substituent plays a significant role in the molecule's activity. This group is likely involved in crucial interactions with the receptor. Modifications in this region, such as altering the position of the cyano group or replacing the pyridine ring with other heterocycles, would be expected to significantly impact potency.

The Benzeneacetamide Moiety and its Phenyl Substituent

The benzeneacetamide linker connects the pyrazole core to a substituted phenyl ring. The trifluoromethylcyclopropyl group at the para-position of this phenyl ring is a distinctive feature of this compound. This bulky and lipophilic group likely contributes to the compound's high affinity and may influence its pharmacokinetic profile. SAR studies on related T-type calcium channel blockers have shown that the nature and substitution pattern on this phenyl ring are critical for modulating potency and selectivity.

Quantitative Data Summary

Detailed quantitative data for a series of this compound derivatives is primarily found within patent literature. The following table represents a selection of exemplified compounds from patents assigned to Idorsia Pharmaceuticals and its predecessors, showcasing the impact of structural modifications on T-type calcium channel inhibitory activity.

| Compound ID | R1 (Modification on Pyrazole) | R2 (Modification on Benzene Ring) | IC50 (nM) vs. Cav3.x |

| This compound | 5-cyanopyridin-2-ylmethyl | 4-(1-(trifluoromethyl)cyclopropyl) | Data not publicly disclosed in this format |

| Hypothetical Derivative 1 | 4-fluorobenzyl | 4-(trifluoromethyl) | Data would be here |

| Hypothetical Derivative 2 | Pyrimidin-2-ylmethyl | 4-cyclopropyl | Data would be here |

| Hypothetical Derivative 3 | 5-chloropyridin-2-ylmethyl | 4-(1-methylcyclopropyl) | Data would be here |

Experimental Protocols

The characterization of this compound and its derivatives involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Potency and Selectivity Assays

1. Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel blockers.

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 channel subunits are commonly used.

-

Methodology: Whole-cell patch-clamp recordings are performed to measure the T-type calcium currents in response to voltage steps. The inhibitory effect of the test compounds is determined by applying them at various concentrations and measuring the reduction in the current amplitude.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the channel activity.

2. Fluorescence-Based High-Throughput Screening (FLIPR) Assay: This assay is suitable for screening large numbers of compounds.

-

Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high potassium solution opens the T-type calcium channels, leading to an influx of calcium and an increase in fluorescence.

-

Methodology: Cells expressing the target channel are loaded with a fluorescent calcium indicator. The test compounds are pre-incubated with the cells before the addition of the depolarizing stimulus. The change in fluorescence is monitored using a FLIPR instrument.

-

Data Analysis: The inhibitory effect of the compounds is quantified by the reduction in the fluorescence signal, and IC50 values are calculated.

In Vivo Efficacy Models

The anticonvulsant properties of this compound and its derivatives are evaluated in various rodent models of epilepsy.

-

Genetic Absence Epilepsy Rat from Strasbourg (GAERS): This is a well-validated model for absence seizures. The effect of the compounds on the occurrence of spike-and-wave discharges is monitored by electroencephalography (EEG).

-

Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats: Another genetic model of absence epilepsy.

-

Maximal Electroshock (MES) Test: This model is used to assess efficacy against generalized tonic-clonic seizures.

-

Pentylenetetrazole (PTZ) Seizure Model: This chemical-induced seizure model is used to evaluate the ability of compounds to raise the seizure threshold.

Signaling Pathways and Experimental Workflows

T-Type Calcium Channel Signaling Pathway

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and rhythmic firing. Their activation leads to an influx of Ca2+, which acts as a second messenger to trigger various downstream signaling cascades.

Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for this compound derivatives follows a systematic workflow from chemical synthesis to biological evaluation.

Caption: A typical experimental workflow for the structure-activity relationship studies of this compound derivatives.

Conclusion

The development of this compound has highlighted the therapeutic potential of targeting T-type calcium channels for the treatment of epilepsy. The structure-activity relationship of its derivatives, primarily gleaned from patent literature, underscores the importance of the pyrazole core, the N-cyanopyridinylmethyl group, and the substituted benzeneacetamide moiety for potent channel blockade. Further exploration of the chemical space around this scaffold, guided by the principles outlined in this guide, may lead to the discovery of next-generation T-type calcium channel blockers with improved efficacy, selectivity, and safety profiles. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this field.

References

- 1. ACT-709478 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. T-type calcium channel blockers: a patent review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Idorsia | Media release [idorsia.com]

- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 5. patents.justia.com [patents.justia.com]

Apinocaltamide (ACT-709478): A Detailed Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinocaltamide (ACT-709478) is a potent and selective, orally available small molecule antagonist of T-type calcium channels. It has been investigated for its therapeutic potential in neurological disorders, primarily epilepsy. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a blocker of low-voltage-activated T-type calcium channels.[1] T-type calcium channels, particularly the isoforms Cav3.1, Cav3.2, and Cav3.3, are key regulators of neuronal excitability and are implicated in the pathophysiology of certain types of epilepsy.[2][3] These channels contribute to the generation of neuronal burst firing, especially in the thalamocortical circuitry, which is associated with the spike-and-wave discharges characteristic of absence seizures.[3] By inhibiting these channels, this compound is thought to suppress these aberrant neuronal firing patterns.[2]

Signaling Pathway

The therapeutic effect of this compound in epilepsy is primarily attributed to its modulation of the thalamocortical circuitry. The following diagram illustrates the proposed mechanism.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of this compound against T-type calcium channels and its selectivity profile.

Table 1: In Vitro Potency of this compound on Calcium Channels

| Target | IC50 (nM) |

| Cav3.1 | 6.4 |

| Cav3.2 | 18 |

| Cav3.3 | 7.5 |

| Cav1.2 (L-type) | 2410 |

| Data sourced from publicly available information. |

Table 2: In Vitro Activity of this compound on Cytochrome P450 Enzymes

| Enzyme | IC50 (µM) |

| CYP2C8 | 14 |

| CYP2D6 | 15 |

| CYP2C9 | 22 |

| CYP2C19 | 25 |

| CYP3A4 | 51 |

| CYP2B6 | 52 |

| Data sourced from publicly available information. |

Pharmacokinetic Profile

A first-in-human study of this compound in healthy male subjects provided initial pharmacokinetic data.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions |

| Tmax (Time to Maximum Concentration) | 3.0 - 4.0 hours | Single doses up to 60 mg |

| 20 - 28 hours | Single doses above 60 mg | |

| t1/2 (Terminal Half-life) | 36 - 43 hours | Across all dose levels |

| Effect of Food | 1.6-fold increase in Cmax, no change in AUC | 60 mg dose |

| Cmax: Maximum plasma concentration; AUC: Area under the curve. |

Experimental Protocols

The following sections describe the general methodologies likely employed in the preclinical and clinical evaluation of this compound.

Whole-Cell Patch Clamp Electrophysiology for Functional Activity

This technique is the gold standard for assessing the functional inhibition of ion channels like the T-type calcium channels.

Objective: To determine the inhibitory concentration (IC50) of this compound on Cav3.1, Cav3.2, and Cav3.3 channels.

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human isoforms of Cav3.1, Cav3.2, or Cav3.3 are used.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.

-

Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.

-

-

Drug Application: this compound is acutely applied at increasing concentrations via a perfusion system.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Target Affinity

While functional assays are crucial, binding assays can provide complementary information on the direct interaction of a compound with its target.

Objective: To determine the binding affinity (Ki) of this compound for T-type calcium channels.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the target T-type calcium channel subtype.

-

Radioligand: A suitable radiolabeled ligand that binds to T-type calcium channels is used (e.g., [³H]-labeled compound).

-

Assay:

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Clinical Development Status

This compound has undergone Phase 2 clinical trials for photosensitive epilepsy. However, development for essential tremor was discontinued due to a lack of efficacy in a Phase 2a trial.

Conclusion

This compound is a potent and selective T-type calcium channel blocker with a clear mechanism of action for the potential treatment of certain types of epilepsy. Its pharmacological profile is characterized by high in vitro potency and a pharmacokinetic profile supportive of clinical investigation. The methodologies described provide a framework for the comprehensive evaluation of similar compounds targeting ion channels.

References

Apinocaltamide: A Technical Deep Dive into Target Selectivity and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinocaltamide (formerly ACT-709478) is a novel, potent, and selective T-type calcium channel blocker developed as a potential treatment for generalized epilepsies, including photosensitive epilepsy for which it has completed Phase 2 clinical trials.[1][2] This technical guide provides an in-depth analysis of the target selectivity and off-target effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

On-Target Potency

This compound is a highly potent blocker of all three isoforms of the low-voltage-activated T-type calcium channels: Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3.[3] These channels are critical in regulating neuronal excitability and are implicated in the pathophysiology of absence seizures. The inhibitory potency of this compound against these primary targets is summarized in the table below.

| Target | IC₅₀ (nM) |

| Caᵥ3.1 | 6.4 |

| Caᵥ3.2 | 18 |

| Caᵥ3.3 | 7.5 |

Off-Target Selectivity Profile

Comprehensive preclinical evaluation of this compound has demonstrated a high degree of selectivity for T-type calcium channels over other ion channels and metabolic enzymes. The following table summarizes the inhibitory activity of this compound against a panel of key off-target proteins.

| Off-Target | Type | IC₅₀ (µM) |

| Caᵥ1.2 (L-type) | Ion Channel | 2.41 |

| hERG (Kᵥ11.1) | Ion Channel | 5.5 |

| CYP2C8 | Enzyme | 14 |

| CYP2D6 | Enzyme | 15 |

| CYP2C9 | Enzyme | 22 |

| CYP2C19 | Enzyme | 25 |

| CYP3A4 | Enzyme | 51 |

| CYP2B6 | Enzyme | 52 |

The data indicates significantly lower potency against the L-type calcium channel Caᵥ1.2 and the hERG potassium channel, which is a critical consideration for cardiovascular safety.[4] Furthermore, the inhibitory concentrations for various cytochrome P450 enzymes are in the micromolar range, suggesting a low potential for clinically significant drug-drug interactions via this mechanism at therapeutic concentrations.

Signaling Pathway in Epilepsy

T-type calcium channels, the primary target of this compound, play a crucial role in the generation of thalamocortical oscillations. In certain epilepsies, aberrant T-type calcium channel activity contributes to the hypersynchronization of neuronal firing, leading to spike-and-wave discharges characteristic of absence seizures. This compound, by blocking these channels, is thought to dampen these pathological oscillations.

Experimental Protocols

Ion Channel Activity Assessment (Patch-Clamp Electrophysiology)

The inhibitory activity of this compound on T-type calcium channels, L-type calcium channels, and hERG channels was determined using whole-cell patch-clamp electrophysiology.

Cell Lines:

-

HEK-293 cells stably expressing human Caᵥ3.1, Caᵥ3.2, Caᵥ3.3, or Caᵥ1.2.

-

CHO cells stably expressing human hERG.

General Protocol:

-

Cells were cultured and prepared for electrophysiological recording.

-

Whole-cell patch-clamp recordings were performed using either manual or automated patch-clamp systems.

-

For T-type and L-type calcium channels, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure channel availability.

-

Currents were elicited by a depolarizing voltage step to the potential of maximal activation (e.g., -30 mV for T-type channels).

-

For hERG channels, a specific voltage protocol was used to elicit the characteristic tail current, which is sensitive to drug block. This typically involves a depolarizing step followed by a repolarizing step.

-

A stable baseline current was established before the application of this compound at various concentrations.

-

The percentage of current inhibition at each concentration was determined, and the data were fitted to a concentration-response curve to calculate the IC₅₀ value.

References

- 1. Virtual Labs [virtual-labs.github.io]

- 2. First-in-man study of ACT-709478, a novel selective triple T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Efficacy of Apinocaltamide in Rodent Seizure Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinocaltamide (ACT-709478) is a selective and potent blocker of low-voltage-activated T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3). These channels are implicated in the pathophysiology of certain types of epilepsy, particularly those characterized by spike-and-wave discharges (SWDs), such as absence seizures. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in established rodent models of seizures, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-seizure medications.

Data Presentation: Efficacy of this compound in Rodent Seizure Models

The anticonvulsant properties of this compound have been evaluated in a range of rodent models, assessing its efficacy against both absence-like seizures and generalized convulsive seizures. The following tables summarize the key quantitative findings from these preclinical studies.

| Model | Species/Strain | Seizure Type | Key Efficacy Finding | Dosage | Reference |

| Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats | Rat | Absence-like (Spike-and-Wave Discharges) | Suppressed SWDs with efficacy equivalent to or superior to first-line monotherapy. | Not explicitly stated | [1] |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Absence-like (Spike-and-Wave Discharges) | Suppressed SWDs with efficacy equivalent to or superior to first-line monotherapy. | Not explicitly stated | [1] |

| Audiogenic Seizure-Sensitive (AGS) Mice | Mouse | Generalized Convulsive Seizures | Reduced seizure severity. Showed synergistic effects when combined with valproate. | Higher concentrations than for absence models. | [1][2] |

| Maximal Electroshock Threshold Test (MEST) | Mouse | Generalized Convulsive Seizures | Increased the convulsant threshold current. | ED₅₀ estimated at ~30 mg/kg. | [3] |

| Amygdala Kindling | Rat | Focal Onset Seizures | No effect on focal onset seizures. | Not applicable |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.

Absence-like Seizure Models (WAG/Rij and GAERS Rats)

Objective: To assess the effect of this compound on spontaneous spike-and-wave discharges (SWDs), the hallmark of absence-like seizures.

Animal Models:

-

WAG/Rij rats: An inbred strain that develops spontaneous absence-like seizures with SWDs, making them a well-validated model for this seizure type.

-

GAERS rats: Another well-established genetic model of absence epilepsy, characterized by frequent and prolonged SWDs.

Methodology:

-

Animal Preparation: Adult male WAG/Rij or GAERS rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording. Animals are allowed to recover for at least one week post-surgery.

-

Drug Administration: this compound or vehicle is administered orally.

-

EEG Recording: Continuous EEG is recorded for a baseline period (e.g., 1-2 hours) before drug administration and for several hours post-administration to monitor changes in SWD activity.

-

Data Analysis: The number, duration, and frequency of SWDs are quantified and compared between the this compound-treated and vehicle-treated groups.

Generalized Convulsive Seizure Models

Objective: To evaluate the efficacy of this compound in a model of reflex seizures induced by auditory stimuli.

Animal Model: Genetically susceptible mouse strains that exhibit a predictable sequence of seizure behaviors upon exposure to a high-intensity sound.

Methodology:

-

Animal Selection: AGS mice are selected based on their consistent seizure response to a specific auditory stimulus.

-

Drug Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the auditory stimulus.

-

Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-frequency, high-intensity sound (e.g., 110 dB) for a fixed duration (e.g., 60 seconds).

-

Behavioral Scoring: The seizure response is scored based on a standardized scale that includes stages such as wild running, clonic seizures, and tonic seizures.

-

Data Analysis: The seizure severity scores and the percentage of animals protected from each seizure stage are compared between treatment groups.

Objective: To determine the effect of this compound on the threshold for inducing a generalized tonic-clonic seizure.

Animal Model: Typically performed in mice.

Methodology:

-

Drug Administration: this compound or vehicle is administered to groups of mice at various doses.

-

Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes. The current intensity is varied to determine the threshold required to elicit a tonic hindlimb extension in 50% of the animals (the convulsant current 50, or CC₅₀).

-

Endpoint: The presence or absence of a tonic hindlimb extension is recorded.

-

Data Analysis: The CC₅₀ is calculated for each treatment group, and the dose-response relationship is analyzed to determine the ED₅₀ of this compound (the dose that increases the seizure threshold by a certain percentage, often 50%).

Focal Onset Seizure Model (Amygdala Kindling)

Objective: To assess the efficacy of this compound against seizures that originate from a specific brain region.

Animal Model: Rats are commonly used for this model.

Methodology:

-

Electrode Implantation: A stimulating electrode is surgically implanted into the basolateral amygdala of the rat brain.

-

Kindling Procedure: A sub-threshold electrical stimulus is delivered to the amygdala once or twice daily. With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized convulsive seizures. This process is known as kindling.

-

Drug Testing: Once the animals are fully kindled (consistently exhibiting a specific seizure stage), this compound or vehicle is administered before the electrical stimulation.

-

Seizure Assessment: Seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration (the duration of seizure activity recorded on the EEG after the stimulus) is measured.

-

Data Analysis: The seizure scores and afterdischarge durations are compared between the this compound and vehicle treatment conditions.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound in reducing absence seizures.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates a clear and potent efficacy in rodent models of absence-like seizures, consistent with its mechanism of action as a T-type calcium channel blocker. Its ability to suppress spike-and-wave discharges in both WAG/Rij and GAERS rats highlights its potential as a therapeutic agent for absence epilepsy. Furthermore, its efficacy in models of generalized convulsive seizures, such as the audiogenic seizure-sensitive mouse and the maximal electroshock threshold test, suggests a broader anti-seizure profile, although at higher concentrations. The lack of efficacy in the amygdala kindling model indicates a potential limitation for the treatment of focal onset seizures. The synergistic interaction with valproate suggests that this compound could also be a valuable adjunctive therapy. This comprehensive preclinical data package provides a strong rationale for the continued investigation of this compound in clinical settings for the treatment of specific epilepsy syndromes.

References

Role of T-type calcium channels in spike-and-wave discharges

An In-depth Technical Guide on the Role of T-type Calcium Channels in Spike-and-Wave Discharges

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Low-voltage-activated T-type calcium channels are integral to neuronal excitability and play a critical role in the rhythmic oscillatory activity of the thalamocortical circuit. Aberrant function of these channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, is strongly implicated in the generation of spike-and-wave discharges (SWDs), the electroencephalographic hallmark of absence epilepsy. This guide provides a comprehensive overview of the fundamental role of T-type channels in SWD genesis, details the experimental protocols used to investigate this phenomenon, presents quantitative data on channel pharmacology, and illustrates the key neural circuits and signaling pathways involved.

The Thalamocortical Circuit and the Genesis of Spike-and-Wave Discharges

Spike-and-wave discharges are the result of hypersynchronous, oscillatory firing within the thalamocortical network, which comprises thalamocortical (TC) relay neurons, inhibitory neurons of the thalamic reticular nucleus (TRN), and cortical pyramidal neurons[1][2]. T-type calcium channels are densely expressed in this circuitry and are fundamental to generating the rhythmic burst firing that underlies these pathological oscillations[3][4].

The cycle begins when TC neurons are hyperpolarized, which removes the inactivation of T-type calcium channels. Subsequent depolarization, even if minor, is sufficient to open these low-voltage-activated channels, leading to a massive influx of Ca²⁺. This influx generates a low-threshold calcium spike (LTCS), upon which a burst of high-frequency action potentials is superimposed[5]. This burst firing in TC neurons excites both cortical pyramidal cells and inhibitory TRN neurons. The TRN neurons, in turn, provide strong GABAergic inhibition back to the TC neurons, causing the hyperpolarization that primes the T-type channels for the next cycle of rebound burst firing. This reciprocal connectivity creates a powerful oscillatory loop that, when pathologically synchronized, manifests as SWDs on an EEG. While both TC and TRN neurons are required for these oscillations, T-type channels in TC neurons are considered an essential component for SWD generation.

T-type Calcium Channel Subtypes in SWD Pathophysiology

Three distinct genes encode the pore-forming subunits of T-type channels: CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3). These subtypes are differentially expressed within the thalamocortical circuit:

-

CaV3.1 (α1G): This is the predominant subtype in TC relay neurons. Studies using CaV3.1 knockout mice have shown that these animals are resistant to the generation of SWDs, highlighting the critical role of this specific channel in the genesis of absence seizures. Conversely, transgenic mice overexpressing CaV3.1 exhibit frequent SWDs that are sensitive to ethosuximide, a first-line anti-absence drug.

-

CaV3.2 (α1H): This subtype is co-expressed with CaV3.3 in TRN neurons. Mutations in the human CACNA1H gene have been linked to childhood absence epilepsy. Animal models, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), show altered CaV3.2 transcripts and increased T-type currents in TRN neurons.

-

CaV3.3 (α1I): Also expressed in the TRN, CaV3.3 channels have slower activation and inactivation kinetics compared to the other subtypes.

This differential expression suggests that subtype-specific antagonists could offer more targeted therapeutic approaches with potentially fewer side effects.

Quantitative Data: Biophysics and Pharmacology

The unique biophysical properties of T-type channels are central to their role as rhythm generators. Furthermore, they are a key target for anti-epileptic drugs (AEDs) used to treat absence seizures.

Biophysical Properties of T-type Channel Subtypes

The distinct voltage-dependence and kinetics of each subtype influence their specific contributions to neuronal firing patterns.

| Property | CaV3.1 | CaV3.2 | CaV3.3 | Reference(s) |

| Voltage of Activation | Hyperpolarized | Hyperpolarized | Depolarized | |

| Rate of Activation | Fastest | Intermediate | Slowest | |

| Voltage of Inactivation | Hyperpolarized | Hyperpolarized | Depolarized | |

| Rate of Inactivation | Fastest | Intermediate | Slowest |

Pharmacology of T-type Channel Blockers

Several AEDs target T-type channels. More recent research has focused on developing highly potent and selective antagonists.

| Compound | Target(s) | Potency (IC₅₀) | Efficacy in Animal Models | Reference(s) |

| Ethosuximide | Pan T-type channel blocker | Micromolar range | First-line treatment for absence seizures; reduces SWD duration and frequency in GAERS. | |

| Z941 | Potent T-type channel blocker (piperazine analogue) | ~120 nM (human CaV3.2) | Potently suppressed absence seizures (85-90% reduction) and reduced SWD duration and frequency in GAERS. | |

| Z944 | Potent pan T-type channel blocker (piperazine analogue) | ~50-160 nM (all human subtypes) | Potently suppressed absence seizures and reduced SWD duration and frequency in GAERS. | |

| TTA-P2 | Potent pan T-type channel blocker | ~20 nM (native thalamic channels) | Fully blocks T-type currents in TC and NRT neurons. |

Key Experimental Protocols

Investigating the role of T-type channels in SWDs involves a combination of in vivo electrophysiology in animal models and in vitro patch-clamp recordings to study channel properties directly.

In Vivo EEG Recording in Freely Moving Rodents

This protocol is used to monitor brain activity and detect spontaneous SWDs in genetic animal models of absence epilepsy, such as GAERS or WAG/Rij rats.

Methodology:

-

Electrode Preparation: Construct a multi-channel electrode assembly using Teflon-coated silver or stainless-steel wires. Typically, this includes two recording electrodes for the cortex (e.g., frontal and parietal) and a reference electrode placed over a region like the cerebellum.

-

Surgical Implantation: Under aseptic conditions and appropriate anesthesia, secure the animal in a stereotaxic frame. Drill small burr holes in the skull over the target cortical areas. Implant the recording electrodes to touch the surface of the dura mater and the reference electrode in its designated location. Secure the entire assembly to the skull with dental cement.

-

Recovery: Allow the animal to recover fully from surgery for several days. Administer analgesics as required.

-

Recording: Connect the implanted electrode assembly to a preamplifier and a data acquisition system. Place the animal in a recording chamber that allows for free movement and simultaneous video monitoring. Record continuous EEG and video for several hours to establish a baseline of SWD activity.

-

Data Analysis: Visually score the EEG recordings for SWDs, which are typically defined as rhythmic discharges (5-9 Hz in rodents) with an amplitude at least double the baseline activity and a duration of several seconds. Correlate the EEG events with behavioral arrest observed on video. Quantify parameters such as the number of SWDs per hour, the mean duration of SWDs, and the peak frequency within the discharge.

Whole-Cell Voltage-Clamp Recording of T-type Currents

This in vitro technique allows for the direct measurement of T-type calcium currents from individual neurons, typically in acute brain slices containing the thalamus.

Methodology:

-

Brain Slice Preparation: Anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare coronal slices (e.g., 250-300 µm thick) containing the thalamus using a vibratome.

-

Incubation: Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at a slightly elevated temperature (e.g., 34°C) for 30 minutes, followed by storage at room temperature.

-

Recording Setup: Place a single slice in a recording chamber on the stage of an upright microscope and continuously perfuse it with oxygenated aCSF. Use differential interference contrast (DIC) optics to visualize and identify target neurons (e.g., in the ventrobasal nucleus for TC neurons).

-

Pipette and Solutions: Fabricate glass micropipettes with a resistance of 3-6 MΩ. Fill the pipette with an internal solution containing a cesium salt (to block potassium channels), a calcium buffer (like EGTA), and ATP/GTP. The external bath solution should contain blockers for sodium and potassium channels (e.g., tetrodotoxin, 4-AP, TEA) to isolate calcium currents.

-

Establishing a Recording: Approach a target neuron with the micropipette and apply gentle positive pressure. Upon contact, form a high-resistance (>1 GΩ) "gigaseal" by applying light suction. Rupture the membrane patch under the pipette tip with further brief suction to achieve the whole-cell configuration.

-

Voltage Protocol for T-type Currents: Clamp the neuron's membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure T-type channels are available for opening. Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV) to evoke the transient, low-voltage-activated T-type currents.

-

Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and data acquisition software. Analyze the current-voltage relationship, activation/inactivation kinetics, and the effect of pharmacological agents applied to the bath solution.

Visualizations: Pathways and Workflows

The Core Thalamocortical Loop in SWD Generation

This diagram illustrates the fundamental circuit responsible for generating spike-and-wave discharges. The rhythmic, synchronized firing between the cortex, TC neurons, and TRN neurons, driven by T-type channel activity, underlies the pathological oscillation.

Caption: The core thalamocortical circuit driving spike-and-wave discharges.

Experimental Workflow for Screening Anti-Absence Compounds

This flowchart outlines a typical preclinical workflow for identifying and validating new drugs targeting T-type channels for the treatment of absence epilepsy.

References

- 1. Spike-and-wave - Wikipedia [en.wikipedia.org]

- 2. Distinct Topographical Patterns of Spike-Wave Discharge in Transgenic and Pharmacologically Induced Absence Seizure Models [en-journal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Development of Apinocaltamide for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apinocaltamide (formerly ACT-709478) is a potent and selective, orally bioavailable small molecule antagonist of T-type calcium channels. It demonstrates high affinity for all three isoforms of the T-type calcium channel family: CaV3.1, CaV3.2, and CaV3.3. T-type calcium channels are key regulators of neuronal excitability and have been implicated in the pathophysiology of various neurological disorders, most notably epilepsy. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing its in vitro pharmacology, in vivo efficacy in established rodent models of epilepsy, and the experimental protocols utilized in its evaluation. The data presented herein supports the potential of this compound as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability.

Introduction

T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns, particularly in the generation of burst firing in thalamic neurons. This activity is central to the synchronized spike-and-wave discharges characteristic of absence seizures.[1][2][3] this compound has been developed as a selective blocker of these channels, with the aim of normalizing neuronal activity in disease states.[3] Preclinical studies have focused on characterizing its inhibitory profile and assessing its antiseizure potential in various animal models.

In Vitro Pharmacology

The inhibitory activity of this compound against the three T-type calcium channel isoforms was determined using patch-clamp electrophysiology on recombinant human channels expressed in HEK-293 cells. The compound exhibits potent antagonism of all three isoforms in the nanomolar range.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| hCaV3.1 | 6.4 |

| hCaV3.2 | 18 |

| hCaV3.3 | 7.5 |

Data sourced from commercial vendor information.

Preclinical Efficacy in Rodent Models of Epilepsy

This compound has been evaluated in several well-established rodent models of epilepsy, demonstrating a broad spectrum of antiseizure activity. The primary efficacy studies were conducted in models of absence seizures and generalized tonic-clonic seizures.

Models of Absence Seizures

The efficacy of this compound against absence-like seizures was assessed in two genetic rat models: the Wistar Albino Glaxo from Rijswijk (WAG/Rij) rats and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS). In both models, oral administration of this compound led to a significant, dose-dependent reduction in the number and duration of spike-and-wave discharges (SWDs).[3]

Models of Generalized Convulsive Seizures

This compound's potential to protect against generalized convulsive seizures was evaluated in the audiogenic seizure-sensitive (AGS) mouse model and the maximal electroshock threshold test (MEST) in mice. The compound was effective in reducing the severity of seizures in both models, although at higher concentrations than those required for efficacy in absence seizure models.

Model of Focal Onset Seizures

In the amygdala kindling rat model, a model of focal onset seizures, this compound did not demonstrate a significant effect on seizure activity.

Table 2: Summary of In Vivo Efficacy of this compound in Rodent Seizure Models

| Model | Species | Seizure Type | Outcome |

| WAG/Rij Rat | Rat | Absence | Suppression of Spike-and-Wave Discharges |

| GAERS Rat | Rat | Absence | Suppression of Spike-and-Wave Discharges |

| Audiogenic Seizure (AGS) | Mouse | Generalized Tonic-Clonic | Reduction in Seizure Severity |

| Maximal Electroshock Threshold Test (MEST) | Mouse | Generalized Tonic-Clonic | Reduction in Seizure Severity |

| Amygdala Kindling | Rat | Focal Onset | No Significant Effect |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the blockade of T-type calcium channels. In the context of absence epilepsy, these channels are critical for the generation of thalamocortical oscillations that underlie spike-and-wave discharges. By inhibiting CaV3.1, CaV3.2, and CaV3.3 channels in thalamic neurons, this compound is thought to dampen the aberrant neuronal bursting and network synchrony that lead to seizures.

Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound in preventing absence seizures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human CaV3.1, CaV3.2, or CaV3.3 channels.

-

Recording Configuration: Whole-cell voltage-clamp.

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, adjusted to pH 7.2 with CsOH.

-

Voltage Protocol: From a holding potential of -100 mV, a depolarizing step to -20 mV is applied to elicit T-type calcium currents.

-

Data Analysis: The concentration-response curve for this compound is generated by measuring the peak inward current at various concentrations of the compound. The IC50 is calculated by fitting the data to a four-parameter logistic equation.

Figure 2. Experimental workflow for in vitro electrophysiological assessment of this compound.

In Vivo Efficacy: WAG/Rij and GAERS Rat Models of Absence Epilepsy

-

Animals: Adult male WAG/Rij or GAERS rats with chronically implanted cortical electrodes for electroencephalogram (EEG) recording.

-

Housing: Individually housed with a 12-hour light/dark cycle, food and water ad libitum.

-

Drug Administration: this compound or vehicle administered orally (p.o.) via gavage.

-

EEG Recording: Continuous EEG recordings are performed for a baseline period (e.g., 2 hours) before drug administration and for several hours post-administration.

-

Data Analysis: Spike-and-wave discharges are automatically or manually detected and quantified. The total number and duration of SWDs are compared between the vehicle and this compound-treated groups.

In Vivo Efficacy: Audiogenic Seizure (AGS) Mouse Model

-

Animals: Genetically susceptible mouse strains (e.g., Frings or DBA/2J) at the age of peak seizure susceptibility.

-

Drug Administration: this compound or vehicle administered intraperitoneally (i.p.) or orally (p.o.) at a defined time before seizure induction.

-

Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 110-120 dB) for a fixed duration (e.g., 60 seconds).

-

Seizure Scoring: The behavioral seizure response is scored according to a standardized scale (e.g., Racine scale), noting the occurrence of wild running, clonic seizures, and tonic-clonic seizures with hindlimb extension.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension component of the seizure is determined for each dose group.

In Vivo Efficacy: Maximal Electroshock Threshold Test (MEST)

-

Animals: Adult male mice (e.g., CF-1 or C57BL/6).

-

Drug Administration: this compound or vehicle administered i.p. or p.o. at a defined time before seizure induction.

-

Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration) is delivered via corneal or ear clip electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure in 50% of the animals (CC50).

-

Data Analysis: The effect of this compound on the CC50 is determined. An increase in the CC50 indicates an anticonvulsant effect.

Conclusion

The preclinical data for this compound strongly support its development as a novel treatment for neurological disorders, particularly absence epilepsy. Its potent and selective inhibition of T-type calcium channels translates to significant antiseizure efficacy in relevant animal models. Further investigation into its pharmacokinetic and safety profiles will be crucial for its successful clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of epilepsy and drug development.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. Antiseizure potential of the triple T-type calcium channel blocker ACT-709478 (this compound) in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Apinocaltamide: In Vitro Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of Apinocaltamide (ACT-709478), a potent and selective T-type calcium channel blocker. The following sections outline the mechanism of action, key in vitro assays, and representative experimental procedures to guide preclinical research and drug development efforts.

Mechanism of Action

This compound is a selective antagonist of low-voltage-activated T-type calcium channels, which are crucial in regulating neuronal excitability and burst firing. It exhibits high potency against all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3.[1][2] The blockade of these channels by this compound leads to a reduction in calcium influx, thereby dampening neuronal hyperexcitability, which is implicated in various neurological disorders, including epilepsy.

Quantitative Data Summary

The in vitro potency and physicochemical properties of this compound have been characterized in several key assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound against T-type Calcium Channel Subtypes

| Target | IC50 (nM) |

| Cav3.1 | Data not available |

| Cav3.2 | Data not available |

| Cav3.3 | Data not available |

Note: Specific IC50 values from the primary literature could not be retrieved, though this compound is reported to be a potent blocker in the nanomolar range.

Table 2: In Vitro ADME Properties of this compound

| Property | Value | Assay |

| Lipophilicity (log D at pH 7.4) | 3.6[3] | Octanol/Phosphate Buffer |

| Aqueous Solubility | Data not available | Not specified |

| Caco-2 Permeability | Data not available | Not specified |

| Metabolic Stability (Intrinsic Clearance) | Data not available | Not specified |

Key In Vitro Experimental Protocols

The following are representative protocols for key in vitro experiments to characterize this compound. These are based on standard laboratory procedures, as the specific details from the primary publication by Bezençon et al. (2017) were not accessible.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is for determining the inhibitory activity of this compound on recombinant human T-type calcium channels expressed in a mammalian cell line (e.g., HEK293).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Cav3.1, Cav3.2, and Cav3.3 channels.

Materials:

-

HEK293 cells stably expressing human Cav3.1, Cav3.2, or Cav3.3

-

Cell culture reagents

-

External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with CsOH)

-

Internal solution (in mM): 120 CsF, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture HEK293 cells expressing the target T-type calcium channel subtype to 70-80% confluency.

-

Harvest cells and plate them onto glass coverslips for recording.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -100 mV to ensure channel availability.

-

Elicit T-type calcium currents by applying a depolarizing voltage step (e.g., to -30 mV for 200 ms).

-

Record baseline currents in the absence of the compound.

-

Prepare a series of this compound dilutions in the external solution.

-

Perfuse the cell with increasing concentrations of this compound and record the currents at each concentration until a steady-state block is achieved.

-

Wash out the compound with the external solution to assess the reversibility of the block.

-

Analyze the data by measuring the peak inward current at each concentration.

-

Normalize the current inhibition to the baseline current and plot the concentration-response curve.

-

Fit the curve with a Hill equation to determine the IC50 value.

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of this compound by measuring its transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the monolayers with transport buffer.

-

Prepare a solution of this compound in the transport buffer.

-

For A-B permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

For B-A permeability, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Analyze the concentration of this compound in the samples by LC-MS/MS.

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

Metabolic Stability Assay

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in liver microsomes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound's mechanism of action.

Caption: In vitro characterization workflow.

References

Application Notes and Protocols: Apinocaltamide in Animal Models

Introduction

Apinocaltamide (formerly known as ACT-709478) is a potent and selective triple T-type calcium channel blocker, targeting CaV3.1, CaV3.2, and CaV3.3 channels.[1] These channels play a crucial role in the generation of spike-and-wave discharges (SWDs) that are characteristic of absence seizures.[1] Preclinical studies in rodent models have demonstrated its potential as a promising therapeutic agent for epilepsy, particularly for absence seizures and potentially for other seizure types.[1][2]

These application notes provide a summary of the available data on the dosing and administration of this compound in various animal models, along with detailed experimental protocols and diagrams of its mechanism of action and experimental workflows.

Data Presentation: Dosing and Administration

The following tables summarize the quantitative data on the dosing and administration of this compound in different rodent models of epilepsy.

Table 1: this compound Dosing in Rodent Models of Absence Seizures

| Animal Model | Route of Administration | Dose Range | Effect | Reference |

| Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rats | Oral | Not specified | Suppressed spike-and-wave discharges (SWDs) | [1] |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Oral | Not specified | Suppressed spike-and-wave discharges (SWDs) |

Table 2: this compound Dosing in Rodent Models of Generalized and Focal Seizures

| Animal Model | Route of Administration | Dose Range | Effect | Reference |

| Audiogenic Seizure-Sensitive (AGS) Mice | Oral | Higher concentrations than in absence models | Reduced severity of generalized convulsive seizures | |

| Maximal Electroshock Threshold Test (MEST) in Mice | Oral | Higher concentrations than in absence models | Reduced severity of generalized convulsive seizures | |

| Amygdala Kindling Rat Model | Oral | Not specified | No effect on focal onset seizures |

Table 3: this compound Combination Therapy in Rodent Models

| Animal Model | Route of Administration | Combination Drug | Effect | Reference |

| Audiogenic Seizure-Sensitive (AGS) Mice | Oral | Valproate | Synergistic effects against generalized convulsive seizures |

Signaling Pathway

The primary mechanism of action for this compound is the blockade of T-type calcium channels. This action is crucial in neuronal circuits where these channels are implicated in pathological rhythmic activities, such as the spike-and-wave discharges seen in absence epilepsy.

References

Apinocaltamide: Application Notes and Protocols for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apinocaltamide, also known as ACT-709478, is a potent and selective, orally active, and brain-penetrating T-type calcium channel blocker. It demonstrates high affinity for all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3), which are implicated in a variety of physiological and pathological processes, including neuronal excitability, cardiac pacemaking, and pain signaling. These characteristics make this compound a valuable tool for investigating the role of T-type calcium channels in various research models and a potential therapeutic agent for conditions such as generalized epilepsies. This document provides detailed application notes and protocols for the preparation and use of this compound in a research setting.

Physicochemical Properties and Solubility

This compound is a small molecule with the molecular formula C₂₂H₁₈F₃N₅O and a molecular weight of 425.41 g/mol .[1] Proper solubilization is critical for its effective use in experimental assays.

Table 1: this compound Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL (4.89 mM) | A clear solution can be obtained.[2] It is recommended to use heat and/or sonication to aid dissolution if precipitation occurs.[2] |

| Ethanol | Data not available | - |

| Water | Insoluble | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.89 mM) | Formulation for in vivo use. |

Preparation of this compound for Research Use

Stock Solution Preparation (10 mM in DMSO)

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.25 mg of this compound (Molecular Weight = 425.41 g/mol ).

-

Aseptically add the calculated amount of this compound to a sterile tube.

-

Add the corresponding volume of sterile DMSO to the tube.

-

Vortex the tube thoroughly to dissolve the compound. If necessary, gently warm the solution or use a sonicator bath to aid dissolution.

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium or desired assay buffer (e.g., Hank's Balanced Salt Solution)

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action and Signaling Pathway

This compound functions as a blocker of T-type calcium channels. These low voltage-activated channels play a crucial role in mediating calcium influx into excitable cells following small membrane depolarizations. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) acts as a second messenger, initiating a cascade of downstream signaling events.

One key pathway involves the binding of intracellular Ca²⁺ to Calmodulin (CaM). The Ca²⁺-CaM complex can then activate various downstream effectors, including Calcium/Calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can phosphorylate a number of cellular proteins, including transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Caption: this compound blocks T-type calcium channels, inhibiting downstream signaling.

Example Experimental Protocol: Cell-Based Calcium Influx Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on T-type calcium channel activity using a fluorescent calcium indicator.

Materials:

-

Cells expressing endogenous or recombinant T-type calcium channels (e.g., HEK293 cells stably expressing a CaV3 subtype)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound working solutions

-

Positive control (known T-type channel blocker, e.g., mibefradil)

-

Vehicle control (DMSO)

-

Depolarizing agent (e.g., KCl solution)

-

Fluorescence plate reader

Protocol:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the desired concentrations of this compound, positive control, or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-